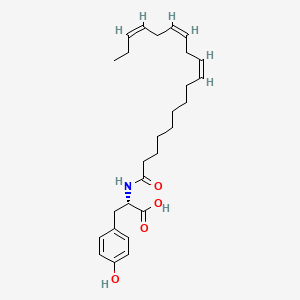

N-(alfa-linoleoil) tirosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

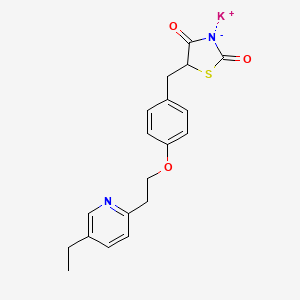

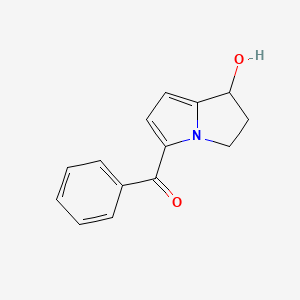

N-(.alpha.-Linolenoyl) Tyrosine: is a compound formed by the conjugation of the omega-3 essential fatty acid alpha-linolenate and the amino acid tyrosine . Alpha-linolenate is a precursor to docosahexaenoic acid, a prominent brain polyunsaturated fatty acid, while tyrosine is the metabolic precursor for neuronal dopamine synthesis . This compound has been studied for its potential to enhance central nervous system dopamine content by facilitating the transport of the tyrosine precursor across the blood-brain barrier .

Aplicaciones Científicas De Investigación

N-(.alpha.-Linolenoyl) Tyrosine has several scientific research applications:

Chemistry: Used as a model compound for studying amide bond formation and reactions.

Biology: Investigated for its role in enhancing central nervous system dopamine levels.

Medicine: Potential therapeutic agent for neurodegenerative disorders such as Parkinson’s disease.

Industry: Utilized in the development of dietary supplements and functional foods.

Mecanismo De Acción

N-(.alpha.-Linolenoyl) Tyrosine exerts its effects by facilitating the transport of tyrosine across the blood-brain barrier, thereby increasing the availability of tyrosine for dopamine synthesis . The compound targets dopaminergic neurons in the substantia nigra, enhancing dopamine production and release . This mechanism is particularly beneficial in conditions characterized by dopamine insufficiency, such as Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

N-(alpha-Linolenoyl) tyrosine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including fatty acid amide hydrolase, which breaks down the compound into its constituent parts, alpha-linolenic acid and tyrosine . This interaction facilitates the transport of tyrosine across the blood-brain barrier, enhancing dopamine synthesis in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine has been shown to interact with dopamine receptors, potentially modulating their activity and contributing to its neuroprotective effects .

Cellular Effects

N-(alpha-Linolenoyl) tyrosine influences various cellular processes, particularly in neuronal cells. It has been observed to increase dopamine levels in the brain, which can enhance neuronal activity and improve motor function . The compound also affects cell signaling pathways, including those involved in dopamine synthesis and release . Furthermore, N-(alpha-Linolenoyl) tyrosine has been shown to impact gene expression related to dopamine metabolism, potentially leading to long-term changes in neuronal function .

Molecular Mechanism

The molecular mechanism of N-(alpha-Linolenoyl) tyrosine involves its binding interactions with various biomolecules. The compound is transported across the blood-brain barrier, where it is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine . Tyrosine is then utilized in the synthesis of dopamine, a critical neurotransmitter in the brain . Additionally, N-(alpha-Linolenoyl) tyrosine may inhibit or activate specific enzymes involved in dopamine metabolism, further enhancing its effects on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(alpha-Linolenoyl) tyrosine have been observed to change over time. The compound is relatively stable, but its degradation products, alpha-linolenic acid and tyrosine, continue to exert effects on cellular function . Long-term studies have shown that N-(alpha-Linolenoyl) tyrosine can lead to sustained increases in dopamine levels and improved motor function in animal models . The compound’s stability and degradation rate can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of N-(alpha-Linolenoyl) tyrosine vary with different dosages in animal models. At lower doses, the compound has been shown to increase dopamine levels and improve motor function without inducing adverse effects . At higher doses, N-(alpha-Linolenoyl) tyrosine may cause toxicity and other adverse effects, such as dyskinesia and hyperhomocysteinemia . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes .

Metabolic Pathways

N-(alpha-Linolenoyl) tyrosine is involved in several metabolic pathways, primarily those related to dopamine synthesis and metabolism . The compound is hydrolyzed by fatty acid amide hydrolase into alpha-linolenic acid and tyrosine, which are then utilized in various metabolic processes . Tyrosine is a precursor for dopamine synthesis, while alpha-linolenic acid is involved in the production of other essential fatty acids and signaling molecules . These metabolic pathways highlight the compound’s role in modulating dopamine levels and other biochemical processes .

Transport and Distribution

N-(alpha-Linolenoyl) tyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is transported across the blood-brain barrier by facilitated diffusion, where it is hydrolyzed into its constituent parts . Within the brain, N-(alpha-Linolenoyl) tyrosine is distributed to various regions involved in dopamine synthesis and release . The compound’s localization and accumulation in these regions contribute to its neuroprotective effects .

Subcellular Localization

The subcellular localization of N-(alpha-Linolenoyl) tyrosine is primarily within neuronal cells, where it exerts its effects on dopamine synthesis and release . The compound is localized to specific compartments, such as synaptic vesicles and mitochondria, where it can influence cellular function . Post-translational modifications and targeting signals may direct N-(alpha-Linolenoyl) tyrosine to these compartments, enhancing its activity and function .

Métodos De Preparación

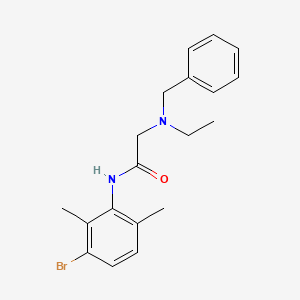

Synthetic Routes and Reaction Conditions: N-(.alpha.-Linolenoyl) Tyrosine is synthesized through the conjugation of alpha-linolenate and tyrosine. The reaction involves the formation of an amide bond between the carboxyl group of alpha-linolenate and the amino group of tyrosine . The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of N-(.alpha.-Linolenoyl) Tyrosine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: N-(.alpha.-Linolenoyl) Tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide bond can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of N-(.alpha.-Linolenoyl) Tyrosine.

Reduction: Reduced forms of the compound.

Substitution: Substituted amide derivatives.

Comparación Con Compuestos Similares

Similar Compounds:

N-(.alpha.-Linolenoyl) Glycine: Another conjugate of alpha-linolenate with glycine.

N-(.alpha.-Linolenoyl) Alanine: Conjugate of alpha-linolenate with alanine.

N-(.alpha.-Linolenoyl) Serine: Conjugate of alpha-linolenate with serine.

Uniqueness: N-(.alpha.-Linolenoyl) Tyrosine is unique due to its ability to enhance central nervous system dopamine levels by facilitating the transport of tyrosine across the blood-brain barrier . This property makes it a promising candidate for therapeutic applications in neurodegenerative disorders .

Propiedades

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b4-3-,7-6-,10-9-/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLZTQITSWABQ-GMOGWPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does NLT affect dopamine levels in the brain, and how does this relate to its potential in treating Parkinson's disease?

A1: NLT has demonstrated the ability to increase dopamine levels in the brains of rats. [, ] This is significant because Parkinson's disease is characterized by a loss of dopamine-producing cells in the brain, leading to motor control issues. Research suggests that NLT might achieve this by increasing both dopamine production and release within the striatum, a brain region crucial for motor function. [] Additionally, unlike levodopa (L-DOPA), the current gold standard treatment for Parkinson's disease, NLT does not appear to induce rapid tolerance or dyskinesia (involuntary movements) in animal models. []

Q2: What are the key structural features of NLT, and how might these contribute to its properties?

A2: NLT is an amide bond molecule formed by combining L-tyrosine, an amino acid unable to cross the blood-brain barrier on its own, with alpha-linolenic acid, an essential fatty acid. [] While the exact mechanism remains under investigation, it is proposed that the lipophilic nature of the fatty acid chain in NLT might facilitate its passage across the blood-brain barrier, allowing it to reach the brain and exert its effects on dopamine systems. [] Further research is needed to confirm this hypothesis and fully elucidate the structure-activity relationship of NLT.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (3S,5R,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B584586.png)

![7H-[1,3]Dioxolo[4,5-g][2,1]benzoxazole](/img/structure/B584602.png)

![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, 1-ethyl 9-(1-methylethyl) ester, 5-oxide](/img/structure/B584603.png)

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-Carboxyphenyl Ester](/img/structure/B584605.png)